

# Spectroscopic Profile of 2,5-Difluorobenzyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Difluorobenzyl chloride

Cat. No.: B1301616

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Difluorobenzyl chloride** (CAS No. 495-07-8), a key intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] The inclusion of two fluorine atoms on the benzene ring significantly influences the molecule's chemical and physical properties, making a thorough understanding of its spectroscopic characteristics essential for its effective use.[1] This document presents available spectroscopic data (NMR, IR, and MS), detailed experimental protocols for obtaining such data, and a logical workflow for the spectroscopic analysis of this compound.

## Physicochemical Properties

**2,5-Difluorobenzyl chloride** is a colorless to light yellow liquid with the molecular formula  $C_7H_5ClF_2$  and a molecular weight of 162.56 g/mol.[2] A summary of its key physical properties is provided in the table below.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>2</sub>
Molecular Weight	162.56 g/mol
Boiling Point	74 °C at 20 mmHg
Purity	≥ 98% (GC)

## Spectroscopic Data

Detailed experimental spectroscopic data for **2,5-Difluorobenzyl chloride** is not widely available in public literature. The following tables are based on predicted data and typical spectral ranges for similar halogenated aromatic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.4	Multiplet	3H	Aromatic Protons (H-3, H-4, H-6)
~ 4.7	Singlet	2H	Benzylic Protons (-CH <sub>2</sub> Cl)

### <sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~ 159 (d, $^1\text{JCF}$ )	C-F
~ 156 (d, $^1\text{JCF}$ )	C-F
~ 130	Aromatic C-H
~ 118 (d, $^2\text{JCF}$ )	Aromatic C-H
~ 116 (d, $^2\text{JCF}$ )	Aromatic C-H
~ 115 (dd, $^2\text{JCF}$ , $^3\text{JCF}$ )	Aromatic C-Cl
~ 40	-CH <sub>2</sub> Cl

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Strong	Aromatic C=C Stretch
1250 - 1100	Strong	C-F Stretch
800 - 700	Strong	C-Cl Stretch
750 - 650	Strong	C-H Out-of-plane Bend

## Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the following significant fragments:

m/z	Adduct
163.01207	[M+H] <sup>+</sup>
184.99401	[M+Na] <sup>+</sup>
160.99751	[M-H] <sup>-</sup>
162.00424	[M] <sup>+</sup>

## Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for **2,5-Difluorobenzyl chloride** are not readily available, the following are general methodologies that would be employed.

### NMR Spectroscopy

**Sample Preparation:** A sample of approximately 5-10 mg of **2,5-Difluorobenzyl chloride** would be dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.

**Instrumentation and Parameters:**

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-15 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.

### Infrared (IR) Spectroscopy

Sample Preparation: As **2,5-Difluorobenzyl chloride** is a liquid, a thin film would be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Parameters:

- Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates would be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

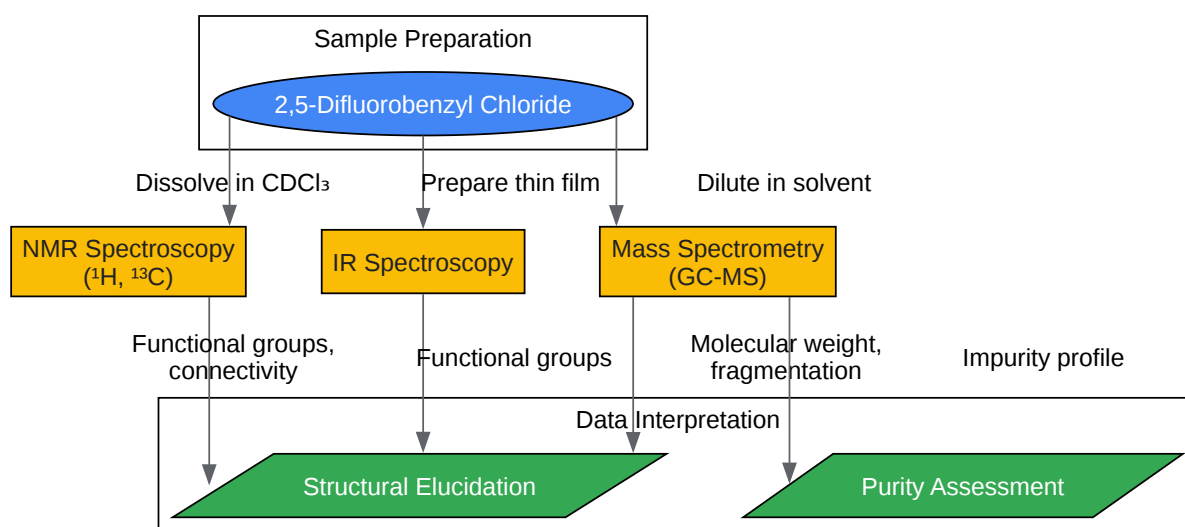
Instrumentation and Parameters:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Sample Introduction: A dilute solution of **2,5-Difluorobenzyl chloride** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  40-400.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2,5-Difluorobenzyl chloride**.



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### *Workflow for Spectroscopic Analysis of 2,5-Difluorobenzyl Chloride.*

This structured approach ensures a thorough characterization of the molecule, confirming its identity, purity, and structural integrity, which are critical for its application in research and development.

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## References

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